![molecular formula C16H18N4O5 B4658727 butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B4658727.png)
butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate
Übersicht
Beschreibung
Butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate, also known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPP is a synthetic molecule that belongs to the class of pyrazole-containing compounds.
Wirkmechanismus
The mechanism of action of butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate as an HDAC inhibitor involves the binding of the compound to the active site of the HDAC enzyme. HDAC enzymes are responsible for the deacetylation of histone proteins, which leads to the repression of gene expression. By inhibiting the activity of HDAC enzymes, this compound leads to the accumulation of acetylated histone proteins, which leads to the activation of gene expression. The mechanism of action of this compound as a COX-2 inhibitor involves the binding of the compound to the active site of the COX-2 enzyme. COX-2 enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2 enzymes, this compound leads to the reduction of prostaglandin synthesis, which leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce inflammation and pain in animal models of inflammation. In material science, this compound has been shown to serve as a building block for the synthesis of functionalized polymers and dendrimers. In analytical chemistry, this compound has been shown to selectively detect copper ions in water samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate is its ability to selectively inhibit the activity of HDAC and COX-2 enzymes. This selectivity reduces the potential for off-target effects and toxicity. Another advantage of this compound is its synthetic accessibility and versatility, which allows for the facile modification of the compound for different applications. One of the limitations of this compound is its low solubility in water, which can limit its use in aqueous environments. Another limitation of this compound is its potential for cytotoxicity at high concentrations, which requires careful optimization of the concentration for different applications.
Zukünftige Richtungen
There are several future directions for the research of butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved anticancer and anti-inflammatory activity. In material science, further studies are needed to explore the potential of this compound as a building block for the synthesis of functionalized polymers and dendrimers with specific properties. In analytical chemistry, further studies are needed to optimize the detection sensitivity and selectivity of this compound for different metal ions. Overall, the research on this compound has the potential to lead to the development of new drugs, materials, and analytical methods with important applications in various fields.
Wissenschaftliche Forschungsanwendungen
Butyl 4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylase (HDAC) enzymes. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes. COX-2 inhibitors have been shown to reduce inflammation and pain.
In material science, this compound has been investigated as a potential building block for the synthesis of functionalized polymers and dendrimers. This compound contains a nitro group that can be easily reduced to an amino group, which can serve as a functional group for further modification. This compound has also been studied as a potential fluorescent probe for the detection of metal ions such as copper and iron.
In analytical chemistry, this compound has been investigated as a potential reagent for the determination of trace amounts of copper ions in water samples. This compound reacts with copper ions to form a colored complex that can be detected by spectrophotometry.
Eigenschaften
IUPAC Name |
butyl 4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-2-3-8-25-16(22)12-4-6-13(7-5-12)18-15(21)11-19-10-14(9-17-19)20(23)24/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEIUHZHNQBKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4658648.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4658653.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4658661.png)
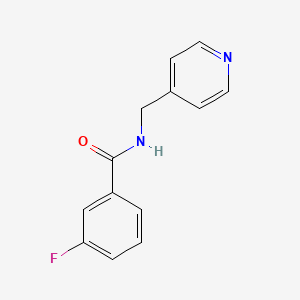
![3a-phenyl-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4658685.png)

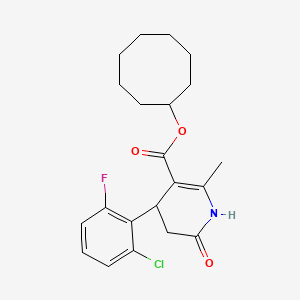
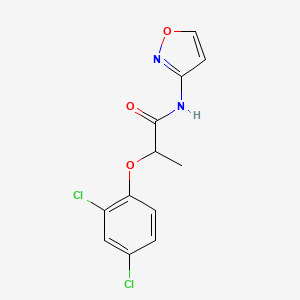
![3-cyclohexyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4658710.png)
![N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B4658720.png)
![N-allyl-2-[3-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4658724.png)
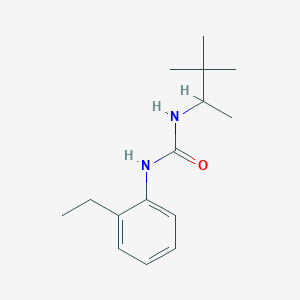
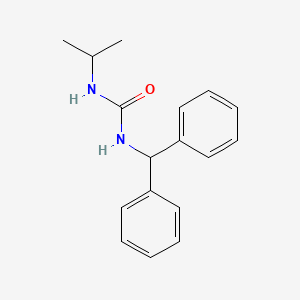
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4658747.png)